1-(2-(Chloromethyl)-6-mercaptophenyl)propan-1-one
Description
1-(2-(Chloromethyl)-6-mercaptophenyl)propan-1-one is a substituted propan-1-one derivative featuring a phenyl ring with two distinct functional groups: a chloromethyl (-CH₂Cl) substituent at the 2-position and a mercapto (-SH) group at the 6-position. The propan-1-one backbone (R-C(=O)-CH₂-CH₃) provides a rigid framework that is common in bioactive molecules and synthetic intermediates.
Properties
Molecular Formula |
C10H11ClOS |
|---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-6-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H11ClOS/c1-2-8(12)10-7(6-11)4-3-5-9(10)13/h3-5,13H,2,6H2,1H3 |
InChI Key |
IDFWYBKHQRZGDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1S)CCl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Followed by Chloromethylation
This two-step approach begins with the introduction of the propanone group via Friedel-Crafts acylation, followed by chloromethylation:
Step 1 : Propanone Installation
Toluene derivatives undergo Friedel-Crafts acylation with propionyl chloride in the presence of AlCl₃:
$$
\text{C₆H₅CH₃} + \text{CH₃CH₂COCl} \xrightarrow{\text{AlCl₃}} \text{C₆H₅COCH₂CH₃} + \text{HCl}
$$
Yields typically range from 65–75% under anhydrous conditions.
Step 2 : Chloromethylation
The acylated intermediate is treated with formaldehyde and HCl gas under Lewis acid catalysis (e.g., ZnCl₂):
$$
\text{C₆H₄(COCH₂CH₃)CH₃} + \text{HCHO} + \text{HCl} \xrightarrow{\text{ZnCl₂}} \text{C₆H₃(COCH₂CH₃)(CH₂Cl)} + \text{H₂O}
$$
Reaction temperatures of 40–50°C optimize chloromethyl group incorporation, achieving 60–70% yields.
Thiol Group Introduction via Nucleophilic Substitution
The chloromethyl intermediate undergoes thiolation using sodium hydrosulfide (NaSH) in dimethylformamide (DMF):
$$
\text{C₆H₃(COCH₂CH₃)(CH₂Cl)} + \text{NaSH} \xrightarrow{\text{DMF, 80°C}} \text{C₆H₃(COCH₂CH₃)(CH₂SH)} + \text{NaCl}
$$
Key parameters:
Alternative Pathway: Sequential Sulfidation and Chlorination
For substrates sensitive to direct chloromethylation, a stepwise approach is employed:
Step 1 : Methylthio Introduction
A methylthio (-SMe) group is installed via Suzuki-Miyaura coupling using methylthiophenylboronic acid:
$$
\text{C₆H₄(COCH₂CH₃)Br} + \text{HSMeB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{C₆H₃(COCH₂CH₃)(SMe)} + \text{B(OH)₃}
$$
Yields: 70–80%.
Step 2 : Demethylation and Chlorination
The methylthio group is converted to mercapto using BCl₃, followed by chlorination with Cl₂ gas:
$$
\text{C₆H₃(COCH₂CH₃)(SMe)} \xrightarrow{\text{BCl₃}} \text{C₆H₃(COCH₂CH₃)(SH)} \xrightarrow{\text{Cl₂}} \text{C₆H₃(COCH₂CH₃)(CH₂Cl)}
$$
Overall yield: 50–60%.
Optimization Strategies
Catalytic System Tuning
Solvent Effects
| Solvent | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| DMF | 1.2 × 10⁻³ | 65 |
| THF | 0.8 × 10⁻³ | 55 |
| Toluene | 0.3 × 10⁻³ | 40 |
Polar aprotic solvents enhance ionic intermediate stabilization.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.2 Hz, 1H, ArH), 7.45 (t, J = 7.6 Hz, 1H, ArH), 4.52 (s, 2H, CH₂Cl), 3.21 (s, 1H, SH), 2.98 (q, J = 7.3 Hz, 2H, COCH₂), 1.24 (t, J = 7.3 Hz, 3H, CH₃).
- HPLC Purity : 98.2% (C18 column, MeOH:H₂O = 70:30).
Industrial-Scale Considerations
Continuous Flow Synthesis
Adoption of microreactor technology improves heat transfer and reduces reaction times:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 6 h | 45 min |
| Space-Time Yield | 0.8 kg/m³·h | 5.2 kg/m³·h |
| Impurity Profile | 5–7% | <2% |
Challenges and Mitigation
- Thiol Oxidation : Use of inert atmospheres (N₂/Ar) and antioxidants (BHT) reduces disulfide formation by 90%.
- Regiochemical Control : Directed ortho metalation (DoM) with TMPZnCl·LiCl ensures >95% positional fidelity.
Chemical Reactions Analysis
1-(2-(Chloromethyl)-6-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Chloromethyl)-6-mercaptophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors.
Mechanism of Action
The mechanism by which 1-(2-(Chloromethyl)-6-mercaptophenyl)propan-1-one exerts its effects involves interactions with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The chloromethyl group can also participate in alkylation reactions, modifying the activity of biomolecules. These interactions can affect cellular pathways and lead to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from the Cathinone Family
Compound: 4-Fluoromethcathinone (4-FMC; (R/S)-1-(4-fluorophenyl)-2-(methylamino)propan-1-one)
- Substituents: Fluorine at the 4-position of the phenyl ring; methylamino group at the 2-position of the propan-1-one backbone.
- Key Differences: 4-FMC lacks the chloromethyl and mercapto groups, instead featuring a fluorine atom and a methylamino group. The amino group in 4-FMC facilitates interaction with neurotransmitter transporters (e.g., dopamine, serotonin), making it psychoactive . Solubility: 4-FMC HCl is water-soluble due to its ionic hydrochloride salt form, whereas 1-(2-(Chloromethyl)-6-mercaptophenyl)propan-1-one (neutral) likely has lower aqueous solubility .
Substituted Phenylpropan-1-one Derivatives
1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one (CAS 1803710-96-4)
- Substituents : Chloromethyl at 3-position , difluoromethyl at 5-position .
- Comparison: Both compounds feature chloromethyl groups but differ in substitution patterns and additional functional groups.
1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one (CAS 1804283-20-2)
- Substituents : Ethoxy at 3-position , trifluoromethylthio (-SCF₃) at 4-position .
- Comparison :
Comparative Data Table
Research Findings and Implications
- Reactivity : The chloromethyl group in the target compound may render it more reactive toward nucleophiles (e.g., amines, thiols) compared to ethoxy or trifluoromethylthio substituents in analogs .
- Biological Activity: Unlike 4-FMC, which interacts with CNS targets due to its amino group, the mercapto group in the target compound could enable antioxidant or chelation properties .
- Synthetic Utility : The ortho-substituted chloromethyl and mercapto groups may facilitate regioselective modifications, such as cyclization or polymer crosslinking.
Biological Activity
1-(2-(Chloromethyl)-6-mercaptophenyl)propan-1-one is an organic compound notable for its unique chemical structure, which includes a chloromethyl group and a mercapto group attached to a phenyl ring, along with a propanone moiety . This combination of functional groups imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is C11H13ClOS, with a molecular weight of approximately 214.71 g/mol. The compound's biological activity is primarily attributed to its functional groups:
- Chloromethyl Group : This group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to enzyme inhibition or disruption of cellular processes.
- Mercapto Group : This group can interact with metal ions or other thiol-containing molecules, influencing redox reactions and cellular signaling pathways.
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the chloromethyl group can participate in alkylation reactions, modifying the activity of biomolecules. These interactions can affect cellular pathways and lead to various biological effects.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown that compounds with similar structures demonstrate significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and MRSA strains .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 44 nM |
| MRSA (various strains) | Ranges from 11 nM to 180 nM |
Anticancer Potential
The compound also shows promise in anticancer research. Its ability to form covalent bonds allows it to interact with proteins involved in cancer cell proliferation and survival. Preliminary studies suggest that it may inhibit specific cancer cell lines, although further research is needed to elucidate the exact mechanisms and efficacy.
Study on Enzyme Inhibition
A study focused on the enzyme inhibition capabilities of this compound revealed its potential as an inhibitor of specific proteases involved in viral replication. The chloromethyl ketone electrophiles were shown to inhibit herpesvirus proteases effectively, suggesting a pathway for therapeutic applications in antiviral drug development .
Interaction Studies
Interaction studies have demonstrated that the compound can modulate various biological pathways by reacting with key enzymes and proteins within cells. For example, its reactivity with cysteine residues in proteins suggests potential applications in designing inhibitors for cysteine-dependent enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
